

Technical Guide: Spectroscopic Analysis of N,N-Diisobutylethylenediamine

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Compound of Interest

Compound Name: **N,N-Diisobutylethylenediamine**

Cat. No.: **B082398**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **N,N-Diisobutylethylenediamine**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural fragments and closely related analogs. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts and the anticipated major mass spectrometry fragmentation patterns for **N,N-Diisobutylethylenediamine**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.65	t	4H	-CH ₂ -CH ₂ - (ethylenediamine)
~2.40	d	4H	-N-CH ₂ (isobutyl)
~1.75	m	2H	-CH-(isobutyl)
~0.88	d	12H	-CH ₃ (isobutyl)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~60.5	-N-CH ₂ -(isobutyl)
~53.0	-CH ₂ -CH ₂ - (ethylenediamine)
~28.0	-CH-(isobutyl)
~20.5	-CH ₃ (isobutyl)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
172	Low	$[\text{M}]^+$ (Molecular Ion)
129	Moderate	$[\text{M} - \text{C}_3\text{H}_7]^+$
115	High	$[\text{M} - \text{C}_4\text{H}_9]^+$
57	High	$[\text{C}_4\text{H}_9]^+$
44	Moderate	$[\text{C}_2\text{H}_5\text{N}]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for **N,N-Diisobutylethylenediamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation:

- A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **N,N-Diisobutylethylenediamine**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Acquisition Time: 4.0 s.
- Spectral Width: 16 ppm.
- Transmitter Frequency Offset: Centered on the spectral region of interest.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.5 s.
- Spectral Width: 240 ppm.
- Transmitter Frequency Offset: Centered on the spectral region of interest.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra manually or automatically.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .
- Integrate the signals in the ^1H spectrum.
- Perform peak picking to identify the chemical shifts of all signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **N,N-Diisobutylethylenediamine** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Parameters:

- Injection Volume: 1 μ L.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Transfer Line Temperature: 280 °C.

Mass Spectrometer (EI) Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[1]
- Source Temperature: 230 °C.[1]
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-500.
- Scan Rate: 2 scans/second.

Data Analysis:

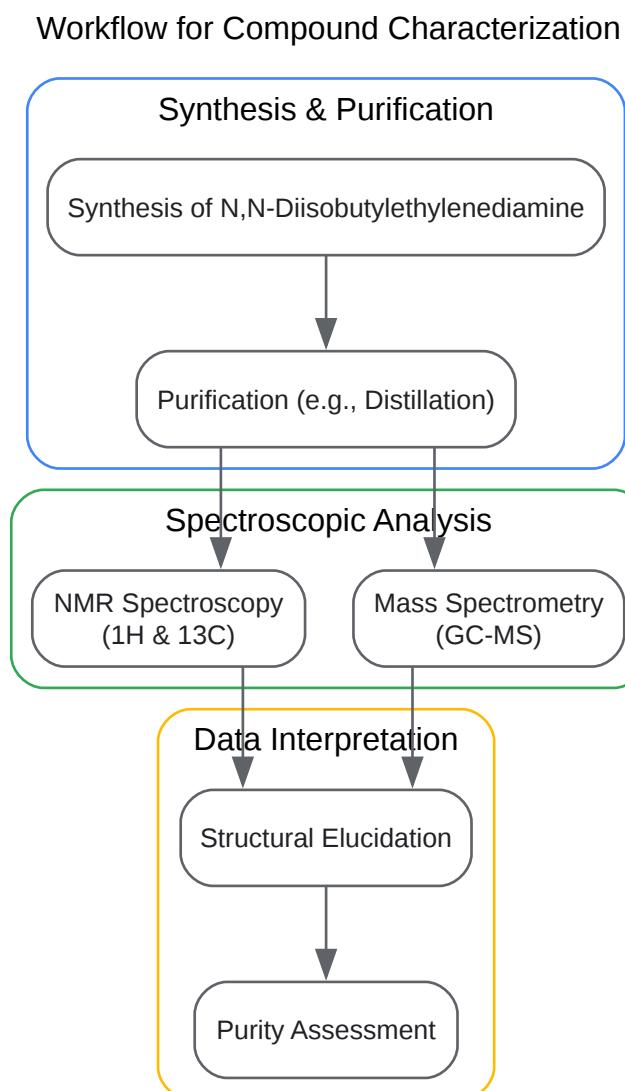
- Identify the peak corresponding to **N,N-Diisobutylethylenediamine** in the total ion chromatogram (TIC).

- Extract the mass spectrum for this peak.
- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern and propose structures for the major fragment ions.

Comparison with mass spectra of similar compounds like N,N'-di-t-butylethylenediamine and N,N'-diisopropylethylenediamine can aid in the interpretation.[2][3]

Visualizations

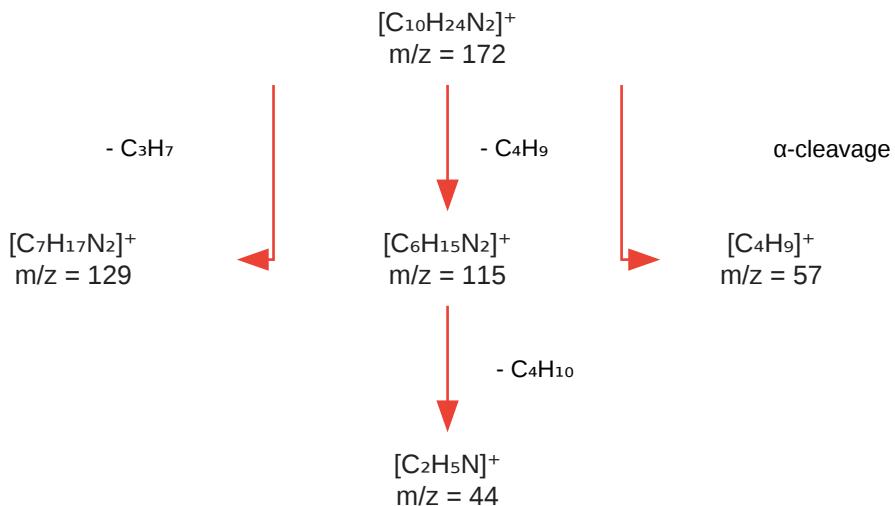
The following diagrams illustrate the logical workflow for the characterization of **N,N-Diisobutylethylenediamine** and the proposed fragmentation pathway in mass spectrometry.



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Caption: General workflow for the synthesis, purification, and structural characterization of an organic compound.

Proposed EI Mass Spectrometry Fragmentation of N,N-Diisobutylethylenediamine

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Caption: Key fragmentation pathways for **N,N-Diisobutylethylenediamine** under electron ionization.

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References

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